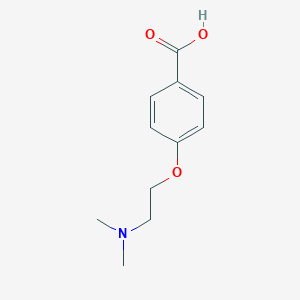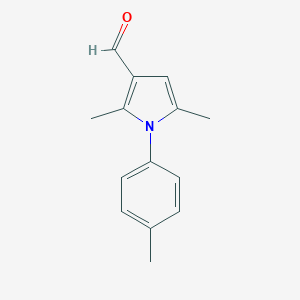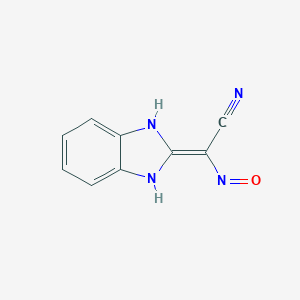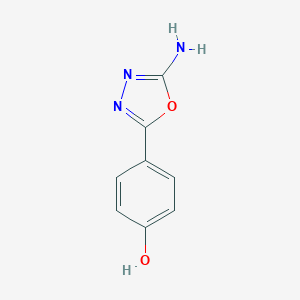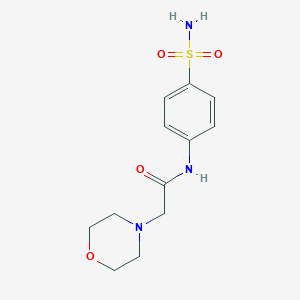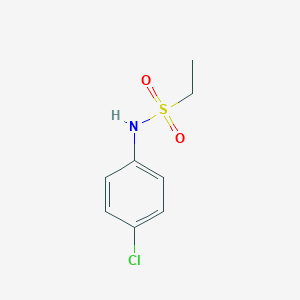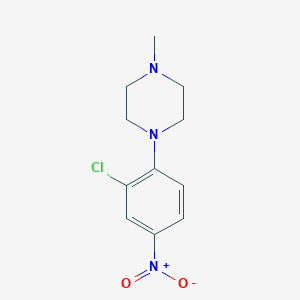
1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine
Vue d'ensemble
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams, ball-and-stick models, and space-filling models.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It would include the reactants, the conditions under which the reaction occurs (such as temperature and pressure), and the yield of the product.Molecular Structure Analysis
This involves examining the spatial arrangement of the atoms in the molecule and the bonds between them. Techniques used for this can include X-ray crystallography and various types of spectroscopy.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It would include the reactants and products of the reaction, the conditions under which it occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This would include properties such as the compound’s melting point, boiling point, solubility in various solvents, and its reactivity with common reagents.Applications De Recherche Scientifique
Synthesis and Characterization : This compound and its derivatives are often synthesized and characterized for their potential use in medicinal drugs. For instance, it has been used as an intermediate in the synthesis of various drugs, showing the importance of such compounds in pharmaceutical chemistry (Kushakova et al., 2004).
Pharmacological Applications : Compounds containing the 4-methylpiperazine moiety have been synthesized and evaluated for their potential as glucosidase inhibitors with antioxidant activity. This highlights their potential therapeutic applications in treating diseases like diabetes and for their antioxidant properties (Özil et al., 2018).
New Psychoactive Substances : Some derivatives of 4-methylpiperazine have been identified as new psychoactive substances (NPS) and studied for their metabolic processes. This is crucial for understanding the clinical and toxicological implications of such compounds (Power et al., 2014).
Catalytic and Antimicrobial Studies : Certain complexes involving derivatives of 4-methylpiperazine have been synthesized and analyzed for their catalytic and antimicrobial properties. This indicates the compound's potential use in catalysis and as an antimicrobial agent (Bharathi et al., 2009).
Metabolism Studies : Metabolism studies of 4-methylpiperazine derivatives have been conducted, especially in the context of anticancer activity and low toxicity. This research is significant in drug development and understanding the metabolic pathways of such compounds (Jiang et al., 2007).
Safety And Hazards
This would involve detailing the compound’s toxicity, flammability, and other hazards. It would also include appropriate safety precautions for handling the compound.
Orientations Futures
This would involve discussing potential future research directions for the compound. This could include potential applications, modifications to improve its properties, or further studies to better understand its behavior.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
Propriétés
IUPAC Name |
1-(2-chloro-4-nitrophenyl)-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-13-4-6-14(7-5-13)11-3-2-9(15(16)17)8-10(11)12/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFIYCVVTWWGGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385500 | |
| Record name | 1-(2-chloro-4-nitrophenyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine | |
CAS RN |
16154-62-4 | |
| Record name | 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16154-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-chloro-4-nitrophenyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzothiazole, 2,2'-[1,4-butanediylbis(thio)]bis-](/img/structure/B188302.png)
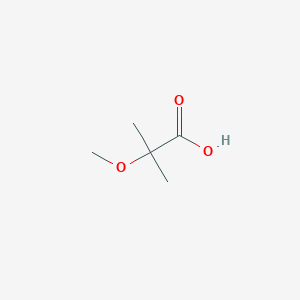
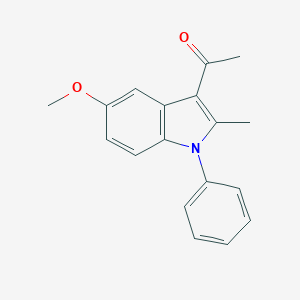

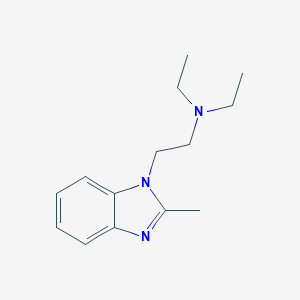
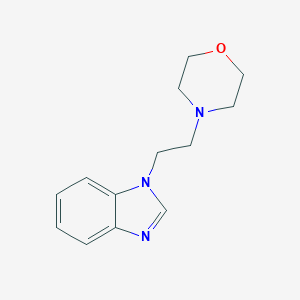
![4-Chloro-2-[1-(3,4-dimethylanilino)ethyl]phenol](/img/structure/B188310.png)

